Xeno Lewisx Xeno Lewisx
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212695
InChI:
SMILES:
Molecular Formula: C26H45NO19
Molecular Weight:

Xeno Lewisx

CAS No.:

Cat. No.: VC0212695

Molecular Formula: C26H45NO19

Molecular Weight:

* For research use only. Not for human or veterinary use.

Xeno Lewisx -

Specification

Molecular Formula C26H45NO19

Introduction

Chemical Structure and Properties

Xeno Lewis X consists of a specific tetrasaccharide structure with the following characteristics:

Chemical Structure: Galα1-3Galβ1-4(Fucα1-3)GlcNAc

This structure can be broken down as:

  • A terminal α-galactose (Gal) linked in an α1-3 configuration to

  • A β-galactose (Gal) in a β1-4 linkage to

  • N-acetylglucosamine (GlcNAc), which also has

  • A fucose (Fuc) residue attached in an α1-3 configuration

Physical and Chemical Properties

PropertyValueSource
Molecular Weight691.63 g/mol
Molecular FormulaC26H45NO16 *
Physical FormWhite powder
SourceSynthetic (chemical or enzymatic synthesis)
Purity>90% by NMR

*Note: The molecular formula provided in search result #12 appears incomplete given the tetrasaccharide structure.

Synthesis and Production Methods

Xeno Lewis X can be produced through various synthetic approaches:

Chemical Synthesis

Chemical synthesis of Xeno Lewis X and related glycan structures represents a significant challenge due to the complexity of carbohydrate chemistry. The synthesis typically involves:

  • Preparation of suitably protected monosaccharide building blocks

  • Stereoselective glycosylation reactions to form the required glycosidic linkages

  • Careful deprotection steps to reveal the final structure

Chemical glycosylation, particularly involving sialic acids and complex branched structures, is considered challenging due to issues with stereoselectivity and the need for elaborate protecting group strategies .

Chemoenzymatic Approaches

Alternative approaches involve chemoenzymatic methods where:

  • Chemical or chemoenzymatic synthesis creates the basic scaffold

  • Glycosyltransferases then catalyze the addition of specific monosaccharide residues with precise regio- and stereoselectivity

  • This approach can overcome some of the difficulties associated with purely chemical synthesis

Both the trisaccharide Lewis X and the tetrasaccharide Xeno Lewis X have been successfully synthesized by chemical methods, as reported in the research literature .

Biological Significance

Role in Xenotransplantation

Xeno Lewis X plays a central role in the phenomenon of hyperacute rejection in xenotransplantation. Research has established that:

  • Human xenoreactive natural antibodies specifically recognize the αGal(1-3)βGal(1-4)GlcNAc trisaccharide epitope and the fucosylated Xeno Lewis X tetrasaccharide

  • These antibodies represent a major barrier to successful xenotransplantation between discordant species

  • Recognition of these xenoantigens triggers complement activation and hyperacute rejection of the transplanted organ

Understanding the molecular basis of this recognition is crucial for developing strategies to overcome xenotransplantation barriers.

Recognition by Human Antibodies

Human anti-Gal antibodies recognize the Xeno Lewis X structure with high specificity. The presence of the α1,3-galactose epitope is particularly significant because:

  • Humans and other Old World primates lack a functional α1,3-galactosyltransferase enzyme

  • This results in the absence of α-Gal epitopes in human tissues

  • Humans develop natural antibodies against these structures due to exposure to similar epitopes on gut microbiota

  • These natural antibodies constitute a significant portion of circulating IgG antibodies in humans

Conformational Analysis and Structural Studies

Solution Structure and Dynamics

The conformational behavior of Xeno Lewis X has been studied extensively using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations. Key findings include:

  • The addition of a fucose residue to the N-acetyllactosamine core significantly rigidifies the structure

  • The terminal α-Gal residue can adopt two different conformations, with the equilibrium populations being modified by the presence of the fucose residue

  • NMR characterization includes two-dimensional nuclear Overhauser effect spectroscopy (NOESY) measurements that reveal spatial relationships between protons in the molecule

Molecular Dynamics Insights

Molecular dynamics simulations run for several nanoseconds in the presence of explicit water molecules have revealed:

  • The effect of the branched fucose on the conformational behavior of the xenoantigen

  • The rigidification of the N-acetyllactosamine fragment in the presence of fucose

  • Less marked effects on the αGal(1-3)Gal fragment

These studies provide valuable insights into the three-dimensional presentation of Xeno Lewis X, which is critical for understanding its recognition by antibodies and potential development of inhibitors or modified structures for xenotransplantation.

Research Applications

Xenotransplantation Research

Xeno Lewis X is used extensively in xenotransplantation research:

  • As a model compound to study the molecular basis of xenoantigen recognition

  • For developing strategies to modify or mask xenoantigens on donor tissues

  • In screening potential inhibitors of anti-Gal antibody binding

Glycoconjugates and Immunological Tools

Xeno Lewis X can be conjugated to carrier proteins for various research applications:

  • Conjugation to bovine serum albumin (BSA) creates tools for immunological studies

  • Attachment to CRM197 (a non-toxic mutant of diphtheria toxin) produces potential vaccine components

  • These glycoconjugates serve as valuable tools for studying immune responses to carbohydrate epitopes

Conjugate TypeStructureApplicationsSource
Xeno Lewis X-BSAGalα1-3Galβ1-4(Fucα1-3)GlcNAc-BSAAntibody detection, immunoassays
Xeno Lewis X-CRM197Galα1-3Galβ1-4(Fucα1-3)GlcNAc-CRM197Vaccine research, immunological studies

Related Compounds and Comparisons

Relationship to Other Lewis Antigens

Xeno Lewis X is structurally related to several other important glycan epitopes:

  • Lewis X (LeX): The core structure βGal(1-4)[αFuc(1-3)]GlcNAc without the terminal α-Gal residue

  • Sialyl-Lewis X (sLeX): Contains a terminal sialic acid instead of α-Gal, with structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc

  • Lewis A (LeA): Has a different linkage pattern with structure βGal(1-3)[αFuc(1-4)]GlcNAc

  • Lewis B (LeB): A tetrasaccharide with structure αFuc(1-2)βGal(1-3)[αFuc(1-4)]GlcNAc

Functional Comparisons

These related structures have distinct biological functions:

  • Sialyl-Lewis X is a crucial ligand for selectins and plays important roles in leukocyte trafficking and cancer metastasis

  • Lewis X is involved in cell-cell recognition processes and embryonic development

  • Xeno Lewis X, with its terminal α-Gal, is specifically recognized by human anti-Gal antibodies

The following table compares key structural features and functions:

Glycan EpitopeStructurePrimary Biological FunctionRecognitionSource
Xeno Lewis XGalα1-3Galβ1-4(Fucα1-3)GlcNAcXenoantigen, triggering hyperacute rejectionHuman anti-Gal antibodies
Lewis XGalβ1-4(Fucα1-3)GlcNAcCell-cell recognition, developmentVarious lectins
Sialyl-Lewis XNeu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcSelectin binding, cell adhesionE-selectin, L-selectin
Lewis AGalβ1-3(Fucα1-4)GlcNAcBlood group antigenVarious lectins

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